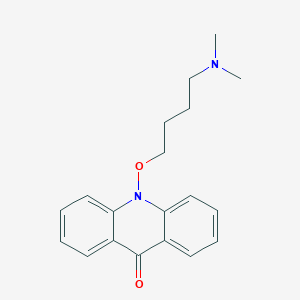
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is a chemical compound belonging to the acridone family. Acridones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of a dimethylamino group attached to a butoxy chain, which is further connected to the acridone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridone as the core structure.
Alkylation: The acridone is subjected to alkylation using 4-chlorobutyl dimethylamine under basic conditions to introduce the dimethylamino butoxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: N-oxides of the acridone derivative.
Reduction Products: Reduced acridone derivatives with altered functional groups.
Substitution Products: Various substituted acridone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one involves:
Molecular Targets: The compound interacts with various biological targets, including DNA and proteins.
Pathways Involved: It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
9(10H)-Acridone: A parent compound with similar structural features but lacking the dimethylamino butoxy group.
9-Methylacridine: A derivative with a methyl group instead of the dimethylamino butoxy group.
9-Aminoacridine: Contains an amino group, offering different chemical reactivity and biological activity.
Uniqueness
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is unique due to the presence of the dimethylamino butoxy group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
10-[4-(dimethylamino)butoxy]acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)13-7-8-14-23-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Clé InChI |
VDYORWXXGZEODR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


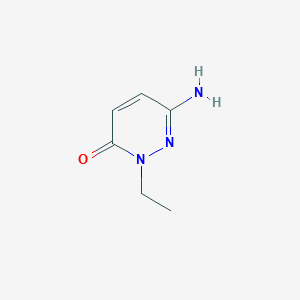
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)

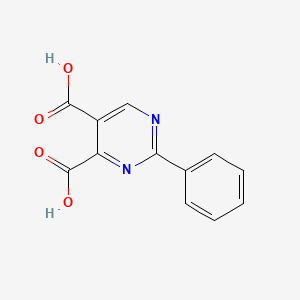
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)


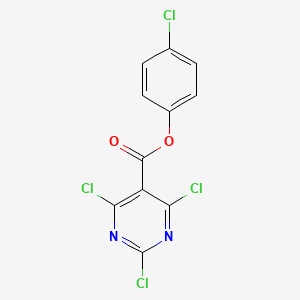

![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
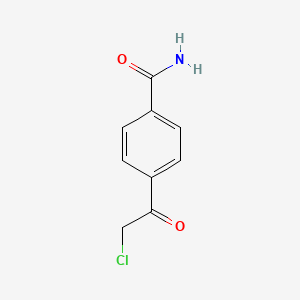
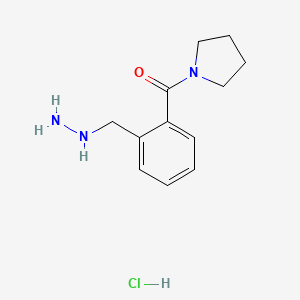
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
